四氢呋喃-3-胺盐酸盐

描述

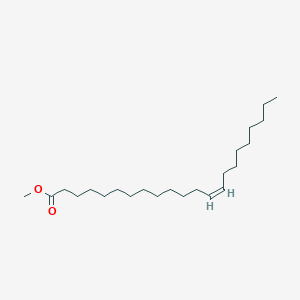

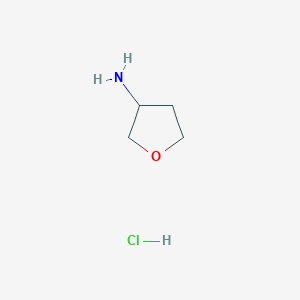

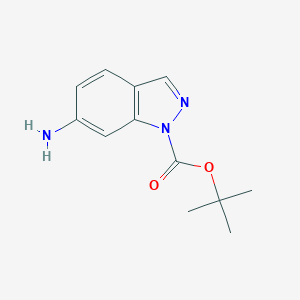

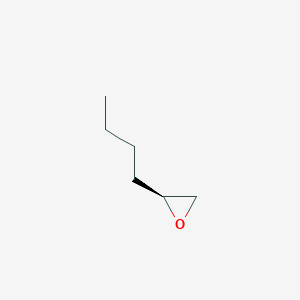

Tetrahydrofuran-3-amine hydrochloride is a chemical compound that is part of a broader class of organic compounds known as tetrahydrofurans. These compounds are characterized by a five-membered ring consisting of four carbon atoms and one oxygen atom. The specific compound has an amine group at the third position of the ring, making it a key intermediate in various chemical syntheses .

Synthesis Analysis

The synthesis of tetrahydrofuran-3-amine hydrochloride can be achieved through several methods. One approach involves the tetrahydrofuranyl radical, which is generated by heating tetrahydrofuran in the presence of air and allyl or benzyl chloride. This radical can be used to transform hydroxyl functions into ethers or the C-N double bond into amine . Another method utilizes visible-light catalysis to activate the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, providing a green route for N-substituted azoles . Additionally, enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride can be synthesized starting from natural amino acids like l-aspartic acid or l-methionine, without the need for chromatography .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran-3-amine hydrochloride is characterized by the presence of an amine group attached to the third carbon of the tetrahydrofuran ring. This structure is pivotal for its reactivity and the formation of various derivatives. For instance, asymmetric syntheses have been described for the formation of iodomethyl-substituted bicyclic tetrahydrofuran and chloro-amino sulfones, highlighting the versatility of the tetrahydrofuran ring in creating complex molecules .

Chemical Reactions Analysis

Tetrahydrofuran derivatives can undergo a variety of chemical reactions. For example, tetrahydrofuranylmethylamines have been prepared by reacting tetrahydrofurfurylchloride with different secondary cyclic amines, showcasing the compound's ability to form bonds with nitrogen-containing groups . Furthermore, complex tetrahydrofurans can be synthesized through a multicatalytic process involving bismuth(III) triflate catalyzed intramolecular hydroalkoxylation of unactivated olefins . The reactivity of tetrahydrofuran-3-amine hydrochloride also extends to the synthesis of aromatic and aliphatic amines, which can be converted to water-soluble salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran-3-amine hydrochloride are influenced by its functional groups and molecular structure. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical properties can be inferred. The presence of the amine group makes the compound a potential candidate for forming salts and engaging in nucleophilic substitution reactions. Its derivatives have been investigated for various biological activities, including affinity for nicotinic acetylcholine receptor subtypes and potential pharmacological effects such as analgesic and anxiolytic properties .

科学研究应用

1. 催化氧化胺化

四氢呋喃是许多有机化合物中的结构部分,可以进行可见光催化介导的催化氧化胺化。此过程利用分子氧活化四氢呋喃的C(sp3)-H键,为N-取代的唑类提供了一条绿色路线 (张、易、王和雷,2017)。

2. 对映纯衍生物的合成

化学和对映体纯的(S)-3-氨基四氢呋喃盐酸盐可以从天然氨基酸(如l-天冬氨酸或l-蛋氨酸)中衍生出来。此过程不涉及色谱法,并且可以扩大规模,对映纯度由核磁共振和手性HPLC方法确定 (拉马努贾姆、甘吉哈尔、卡利亚南和马吉德,2013)。

3. N-羟基(四氢呋喃-2-基)胺的合成和生物活性

N-羟基(四氢呋喃-2-基)胺被合成并应用于创建手性杂环、氨基膦酸和各种药物。这些化合物可以表现出脂氧合酶抑制活性,并显示出抗氧化、抗肿瘤、抗菌特性 (瓦西连科、阿维里娜、塞登科娃、库兹涅佐娃和泽菲罗夫,2017)。

4. 各种化合物的四氢呋喃基化

由四氢呋喃产生的四氢呋喃基自由基可以将羟基官能团转化为醚,或将C N双键转化为胺,或将C-C三键转化为乙烯基衍生物。此过程涉及自由基机理,随后进行亲核取代 (特罗伊西、格拉尼托、龙齐尼、罗萨托和维代塔,2010)。

5. 在四氢呋喃中建立绝对pKa量表

在四氢呋喃中测定各种碱的酸度常数(pKa),建立了酸度的绝对pH范围。此研究提供了四氢呋喃中的绝对酸度量表,允许计算各种碱的绝对pKa值 (加里多、科特、拉福尔斯、博世、罗迪马、莱托和罗塞斯,2006)。

6. 胺功能化二氧化硅的合成

在各种应用中都很有用的胺功能化胶态二氧化硅是使用正硅酸四乙酯合成的,并使用(3-氨基丙基)三甲氧基硅烷进行氨基修饰。对氨基的表面密度进行了量化,提供了一种大批量制备研究级材料的方法 (索托-坎图、库埃托、科赫和鲁索,2012)。

安全和危害

Tetrahydrofuran-3-amine hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

生化分析

Biochemical Properties

Tetrahydrofuran-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The interaction between Tetrahydrofuran-3-amine hydrochloride and amine oxidases involves the formation of a Schiff base intermediate, which is then oxidized to produce the corresponding aldehyde, ammonia, and hydrogen peroxide

Cellular Effects

Tetrahydrofuran-3-amine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tetrahydrofuran-3-amine hydrochloride can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it has been found to alter gene expression profiles, leading to changes in the expression of genes related to cell cycle regulation and apoptosis . These effects highlight the compound’s potential impact on cellular function and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of Tetrahydrofuran-3-amine hydrochloride involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, Tetrahydrofuran-3-amine hydrochloride has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . This inhibition can result in changes in cellular processes, such as protein degradation and signal transduction. Additionally, Tetrahydrofuran-3-amine hydrochloride can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahydrofuran-3-amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Tetrahydrofuran-3-amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell viability and metabolic activity

Dosage Effects in Animal Models

The effects of Tetrahydrofuran-3-amine hydrochloride vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . High doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are important for determining the safe and effective use of Tetrahydrofuran-3-amine hydrochloride in research and potential therapeutic applications.

Metabolic Pathways

Tetrahydrofuran-3-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . Understanding the metabolic pathways of Tetrahydrofuran-3-amine hydrochloride is essential for elucidating its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of Tetrahydrofuran-3-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) . Once inside the cells, Tetrahydrofuran-3-amine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation

Subcellular Localization

Tetrahydrofuran-3-amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles

属性

IUPAC Name |

oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910258 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107215-52-1, 204512-94-7 | |

| Record name | Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)